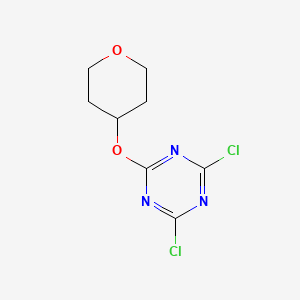
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine is a chemical compound with a complex structure that includes both triazine and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with various functional groups.
Scientific Research Applications
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a triazine ring.
2,4-Dichloro-6-(methoxy)-1,3,5-triazine: This compound has a methoxy group instead of the tetrahydropyran moiety.
Uniqueness
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine is unique due to the presence of both triazine and tetrahydropyran moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9Cl2N3O2 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2,4-dichloro-6-(oxan-4-yloxy)-1,3,5-triazine |
InChI |
InChI=1S/C8H9Cl2N3O2/c9-6-11-7(10)13-8(12-6)15-5-1-3-14-4-2-5/h5H,1-4H2 |
InChI Key |
OXAJIYYMYJYMAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















